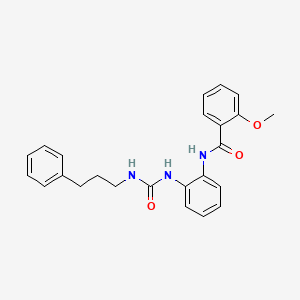![molecular formula C24H18BrF3N2O2S B2773320 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 851412-43-6](/img/structure/B2773320.png)
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that features a combination of indole, bromophenyl, and trifluoromethoxyphenyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis or other established methods. The bromophenyl group is introduced via bromination reactions, and the trifluoromethoxyphenyl group is incorporated through nucleophilic substitution reactions.
-
Step 1: Synthesis of Indole Derivative
- Starting material: Phenylhydrazine and ketone
- Reaction: Fischer indole synthesis
- Conditions: Acidic medium, heating
-
Step 2: Bromination
- Starting material: Indole derivative
- Reaction: Bromination
- Conditions: Bromine or N-bromosuccinimide (NBS), solvent (e.g., chloroform)
-
Step 3: Nucleophilic Substitution
- Starting material: Brominated indole derivative
- Reaction: Nucleophilic substitution with trifluoromethoxyphenyl acetamide
- Conditions: Base (e.g., potassium carbonate), solvent (e.g., DMF)
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety.
- Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide
- Conditions: Aqueous or organic solvents, controlled temperature
-
Reduction: : Reduction reactions can target the bromophenyl group or other reducible functionalities.
- Reagents: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4)
- Conditions: Anhydrous solvents, low temperature
-
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions.
- Reagents: Nucleophiles or electrophiles depending on the target site
- Conditions: Solvents like DMF or DMSO, base or acid catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The bromophenyl and trifluoromethoxyphenyl groups may enhance the compound’s binding affinity and specificity.
Molecular Targets: Receptors, enzymes, and proteins involved in cellular signaling pathways.
Pathways Involved: Apoptosis, inflammation, and cell proliferation pathways.
Vergleich Mit ähnlichen Verbindungen
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide can be compared with other indole derivatives and bromophenyl compounds:
-
Similar Compounds
- 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(dimethylamino)phenyl]acetamide
- 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(methoxy)phenyl]acetamide
-
Uniqueness
- The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability.
- The combination of indole and bromophenyl groups provides a unique pharmacophore for biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrF3N2O2S/c25-17-7-5-16(6-8-17)13-30-14-22(20-3-1-2-4-21(20)30)33-15-23(31)29-18-9-11-19(12-10-18)32-24(26,27)28/h1-12,14H,13,15H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLIHCBBBYBQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-fluorophenyl)methyl]-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2773240.png)
![Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2773241.png)
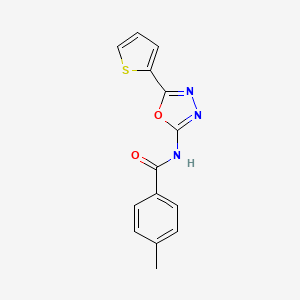
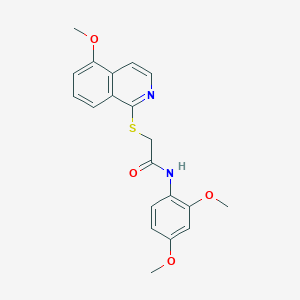
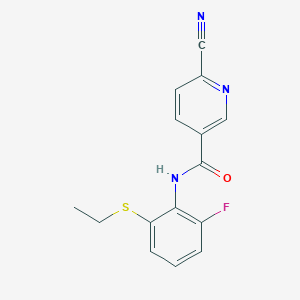
![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B2773247.png)
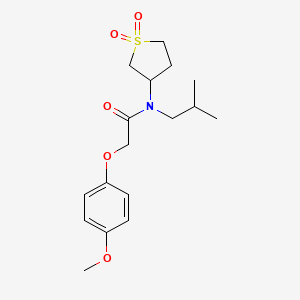
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2773249.png)
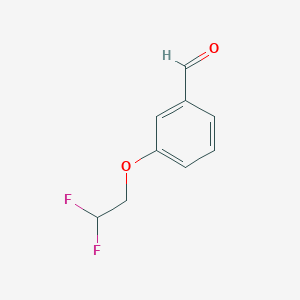


![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2773256.png)
